molecular formula C9H18O4S B8485941 2-Methyl-2-(3-methyl-butane-1-sulfonyl)-propionic acid

2-Methyl-2-(3-methyl-butane-1-sulfonyl)-propionic acid

Cat. No.: B8485941
M. Wt: 222.30 g/mol
InChI Key: NPCFLFDWVKHECM-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methyl-butane-1-sulfonyl)-propionic acid is a useful research compound. Its molecular formula is C9H18O4S and its molecular weight is 222.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H18O4S

Molecular Weight

222.30 g/mol

IUPAC Name

2-methyl-2-(3-methylbutylsulfonyl)propanoic acid

InChI

InChI=1S/C9H18O4S/c1-7(2)5-6-14(12,13)9(3,4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11)

InChI Key

NPCFLFDWVKHECM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCS(=O)(=O)C(C)(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3.78 g (15.09 mmol) of 2-methyl-2-(3-methyl-butane-1-sulfonyl)-propionic acid ethyl ester in THF/water (4/1, 50 mL) are added 1.58 g (37.74 mmol) of lithium hydroxide monohydrate. The reaction is stirred at room temperature for 18 h. The reaction mixture is concentrated under reduced pressure and the residue is dissolved in DCM (20 mL) and extracted with water (50 mL). The aqueous layer is cooled in an ice bath and then acidified with 6M aqueous HCl solution to pH 1. The resulting precipitate is isolated by filtration, and dried under reduced pressure at 50° C. to afford 3.35 g of 2-methyl-2-(3-methyl-butane-1-sulfonyl)-propionic acid as white crystalline solids. Yield: 100%; ES-MS: m/z 221 [M−H].
Name
2-methyl-2-(3-methyl-butane-1-sulfonyl)-propionic acid ethyl ester
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 170 g (0.59 mol) of 2-methyl-2-(4,4,4-trifluoro-butane-1-sulfonyl)-propionic acid ethyl ester in THF (3.4 L) are added 225.4 g (1.76 mol) of potassium trimethylsilanolate in portions over 0.5 h. The reaction is stirred at room temperature for 18 h. The reaction mixture is acidified with 2M aqueous HCl solution (2 L) to pH 2 and extracted with DCM (2×2 L). The combined organic extracts are dried (Na2SO4) and filtered. The filtrate is concentrated under reduced pressure to afford 143 g of 2-methyl-2-(3-methyl-butane-1-sulfonyl)-propionic acid as yellow solids. Yield: 93%; ES-MS: m/z 261 [M−H]. 1H-NMR (500 MHz, CHLOROFORM-d) δ ppm 1.71 (6H, s), 2.18-2.28 (2H, m), 2.30-2.42 (2H, m), 3.38 (2H, t, J=7.48 Hz), 6.96 (1H, br. s.)
Name
2-methyl-2-(4,4,4-trifluoro-butane-1-sulfonyl)-propionic acid ethyl ester
Quantity
170 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
225.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

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